molecular formula C47H57ClFN7O8S B609674 Gefitinib-based PROTAC 3 CAS No. 2230821-27-7

Gefitinib-based PROTAC 3

Numéro de catalogue B609674
Numéro CAS: 2230821-27-7
Poids moléculaire: 934.5224
Clé InChI: NICKHWYZMNLEPJ-TZSMONEZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gefitinib-based PROTAC 3 is a potent EGFR PROTAC Degrader . It comprises an EGFR inhibitor gefitinib conjugated to a VHL ligand via a linker . It induces EGFR degradation in HCC827 (exon 19 del) and H3255 (L858R mutation) cells .


Synthesis Analysis

Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1 . It induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion .


Chemical Reactions Analysis

Gefitinib-based PROTAC 3, by conjugating an EGFR binding element to a von Hippel-Lindau ligand via a linker, induces EGFR degradation .


Physical And Chemical Properties Analysis

Gefitinib-based PROTAC 3 has a molecular weight of 934.51 and a formula of C47H57ClFN7O8S . It appears as an off-white to light yellow solid .

Applications De Recherche Scientifique

Field

Cancer Research, specifically in overcoming drug resistance .

Application

Gefitinib-based PROTAC 3 is used to overcome cancer drug resistance, which is a major barrier to successful treatment of malignancies . Current therapies inhibiting proteins indicated in cancer progression are consistently found to lose efficacy as a result of acquired drug resistance, often caused by mutated or overexpressed protein targets .

Method of Application

Gefitinib-based PROTAC 3 works by hijacking the cellular ubiquitin-proteasome protein degradation machinery . This approach offers an alternative therapeutic modality to cancer treatments with various potential advantages .

Results

PROTACs specific for a number of known cancer targets have been developed in the last 5 years, which present new options for remission in patients with previously untreatable malignancies and provide a foundation for future-generation compounds . One notable advantage of PROTACs, supported by evidence from a number of recent studies, is that they can overcome some of the resistance mechanisms to traditional targeted therapies .

Quantification in Plasma for DMPK Studies

Field

Drug Metabolism and Pharmacokinetics (DMPK) Studies .

Application

Gefitinib-based PROTAC 3 is used in DMPK studies to support discovery and development packages . The accurate quantification of these PROTACs molecules in blood-derived fluids is critical .

Method of Application

A rapid (4-minute) LC-MS/MS bioanalytical assay for the quantification of Gefitinib-based PROTAC 3 and gefitinib in rat plasma was developed . The limit of detection (LOD) was determined to be 20 pg/mL for Gefitinib-based PROTAC 3 from a 10 μL sample, with a linear dynamic range of 20 pg/mL–1,000 ng/mL .

Results

The assay was subjected to a 3-day validation with a coefficient of variation (CV) of 5% at the LOD .

Degradation of Mutant EGFR

Field

Cancer Research, specifically targeting mutant EGFR .

Application

Gefitinib-based PROTAC 3 is used to degrade both exon-19 deletion EGFR as well as the mutant isoform containing the L858R activating point mutation, while sparing the wild-type EGFR .

Method of Application

H3255 cells expressing L858R EGFR and HCC827 cells expressing exon 19 del EGFR were treated with Gefitinib-based PROTAC 3 .

Results

The treatment enabled the degradation of both exon-19 deletion EGFR as well as the mutant isoform containing the L858R activating point mutation, while sparing the wild-type EGFR .

Antiviral Strategies

Field

Virology .

Application

Gefitinib-based PROTAC 3 could potentially be used in the development of antiviral therapeutic strategies . This is based on the general principle of PROTAC technology, where heterobifunctional compounds are employed for the selective degradation of target proteins by the intracellular protein degradation machinery .

Method of Application

While specific methods of application for Gefitinib-based PROTAC 3 in antiviral strategies are not detailed, the general approach would involve the design of PROTACs that can target viral proteins for degradation .

Targeting Transmembrane Proteins

Field

Cell Biology .

Application

Gefitinib-based PROTAC 3 has been used to target transmembrane proteins such as EGFR . This was a breakthrough in the field as it showed that transmembrane proteins can be degraded by PROTACs .

Method of Application

The first EGFR-targeted PROTACs such as Gefitinib-based PROTAC 3 were created based on gefitinib and a few other known inhibitors linked to a VHL ligand .

Results

The fact that the transmembrane EGFR protein can be degraded by PROTACs was a breakthrough in the field .

Safety And Hazards

Gefitinib-based PROTAC 3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

PROTACs offer an alternative therapeutic modality to cancer treatments with various potential advantages . They can overcome some of the resistance mechanisms to traditional targeted therapies . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICKHWYZMNLEPJ-TZSMONEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H57ClFN7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefitinib-based PROTAC 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefitinib-based PROTAC 3
Reactant of Route 2
Gefitinib-based PROTAC 3
Reactant of Route 3
Reactant of Route 3
Gefitinib-based PROTAC 3
Reactant of Route 4
Reactant of Route 4
Gefitinib-based PROTAC 3
Reactant of Route 5
Gefitinib-based PROTAC 3
Reactant of Route 6
Reactant of Route 6
Gefitinib-based PROTAC 3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.